molecular formula C24H15I3 B1454159 1,3,5-Tris(3-iodophenyl)benzene CAS No. 855239-61-1

1,3,5-Tris(3-iodophenyl)benzene

Cat. No. B1454159
M. Wt: 684.1 g/mol
InChI Key: IYUNFCULUCQLBM-UHFFFAOYSA-N
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Description

1,3,5-Tris(3-iodophenyl)benzene, also known as TIPS, is a synthetic organic compound that has been widely studied and utilized in scientific research due to its unique properties. It is an aromatic compound composed of three phenyl rings, each of which is substituted with an iodide group. TIPS has a wide range of applications, including synthesis of various organic compounds, biochemical and physiological studies, and more.

Scientific Research Applications

Self-Assembly and Nanoarchitectures

1,3,5-Tris(3-iodophenyl)benzene has been studied for its ability to form two-dimensional porous nanoarchitectures through halogen-halogen bonding, particularly at the solid-liquid interface. This molecule can form dimers that self-assemble into these structures on graphite surfaces, with the structure being influenced by the choice of solvent (Silly, 2013). Additionally, the concentration of the molecule impacts its self-assembly, where at low concentrations, it forms a hexagonal porous structure stabilized by X3 synthons, and at higher concentrations, a porous parallelogram structure stabilized by X2 synthons (Silly, 2017).

Fluorescent Sensing

1,3,5-Tris(3-iodophenyl)benzene derivatives have been utilized in fluorescent sensing. For instance, water-soluble fluorophores synthesized from this compound showed selective fluorescent quenching by Cu(2+) ions, making it a potential selective sensor for copper ions in aqueous media (Sirilaksanapong et al., 2012).

Chemo-Sensors for Picric Acid

1,3,5-Tris(3-iodophenyl)benzene derivatives have been developed as chemo-sensors for picric acid. A synthesized derivative exhibited selective and remarkable fluorescence quenching in the presence of picric acid, offering a potential method for its detection (Vishnoi et al., 2015).

Catalysis Applications

A derivative of 1,3,5-Tris(3-iodophenyl)benzene, namely 1,3,5-Tris(hydrogensulfato) benzene, has been used as a catalyst in the synthesis of organic compounds. This shows its potential application in facilitating chemical reactions, highlighting its utility in organic synthesis (Karimi-Jaberi et al., 2012).

Supramolecular Chemistry

The molecule has also been explored in the context of supramolecular chemistry. It has been used as a building block, demonstrating its potential in constructing more complex molecular structures. Its derivatives can form crystalline salts characterized by X-ray crystallography, indicating its role in the development of novel materials (Beckmann et al., 2008).

Future Directions

  • Kasprzak, A., Guńka, P. A., Kowalczyk, A., & Nowicka, A. M. (2020). Synthesis and structural, electrochemical, and photophysical studies of triferrocenyl-substituted 1,3,5-triphenylbenzene: a cyan-light emitting molecule showing aggregation-induced enhanced emissionDalton Transactions, 49(40), 14807-14814 .

: Read the full paper here

properties

IUPAC Name

1,3,5-tris(3-iodophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15I3/c25-22-7-1-4-16(13-22)19-10-20(17-5-2-8-23(26)14-17)12-21(11-19)18-6-3-9-24(27)15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUNFCULUCQLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C2=CC(=CC(=C2)C3=CC(=CC=C3)I)C4=CC(=CC=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15I3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10699641
Record name 1,3,5-tris(3-iodophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

684.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tris(3-iodophenyl)benzene

CAS RN

855239-61-1
Record name 1,3,5-tris(3-iodophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Kukhta - 2016 - epubl.ktu.edu
[eng] Recently, organic semiconductors have found wide application in the preparation of such devices like organic light emitting diods (OLEDs), organic field effect transistors (OFETs), …
Number of citations: 0 epubl.ktu.edu
Y Dai, P Zhao, L Wang, Y Ding, A Hu - RSC advances, 2017 - pubs.rsc.org
Highly fluorescent soluble conjugated polymeric nanoparticles (SCPNs) were synthesized through Suzuki-type polycondensation in confined nanoreactors, resulted in well-controlled …
Number of citations: 9 pubs.rsc.org
B Huang, P Zhao, Y Dai, S Deng… - Journal of Polymer …, 2016 - Wiley Online Library
Soluble conjugated polymeric nanoparticles were synthesized through Sonogashira polycondensation between different combinations of multifunctional alkynes and aryl halides in …
Number of citations: 14 onlinelibrary.wiley.com

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